Apramycin Sulfate

Beschreibung

See also: Apramycin (has active moiety).

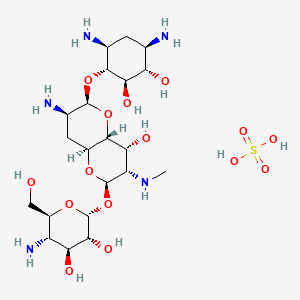

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLYHYWDYPSNPF-RQFIXDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N5O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37321-09-8 (Parent) | |

| Record name | Apramycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065710078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

637.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65710-07-8 | |

| Record name | Apramycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65710-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apramycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065710078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apramycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRAMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UYL6NAZ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Apramycin Sulfate on the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin is a unique aminoglycoside antibiotic distinguished by its chemical structure and mechanism of action. Unlike many other aminoglycosides that primarily cause significant misreading of the mRNA codon, apramycin's main inhibitory effect is the blockage of the translocation step in protein synthesis.[1][2] It binds to the A-site of the 16S rRNA within the 30S ribosomal subunit, but in a manner distinct from other well-known aminoglycosides like paromomycin and gentamicin.[2][3] This unique interaction is responsible for its potent antibacterial activity and a comparatively lower incidence of ototoxicity, making it a subject of significant interest for the development of new antibacterial agents.[4] This guide provides a detailed examination of apramycin's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

The 30S Ribosomal Subunit: The Target of Apramycin

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is the cellular machinery responsible for protein synthesis. The 30S subunit plays a crucial role in the initiation and decoding of mRNA. A key functional center within the 30S subunit is the aminoacyl-tRNA acceptor site (A-site), which is primarily formed by helix 44 (h44) of the 16S rRNA. The A-site is responsible for decoding the mRNA codon by selecting the correct aminoacyl-tRNA. Aminoglycoside antibiotics, including apramycin, exert their effects by binding to this critical site.[5][6]

Core Mechanism of Action

Apramycin's mechanism of action is multifaceted, but its primary effect is the potent inhibition of translocation, the process by which the ribosome moves along the mRNA.[1][2] While it does induce some level of translational error, this is less pronounced compared to other aminoglycosides.[1][2]

Binding to the A-site: Apramycin binds within the major groove of the 16S rRNA decoding A-site.[2][4] However, structural studies have revealed a key difference in its binding mode compared to other aminoglycosides. While drugs like paromomycin and gentamicin cause two universally conserved adenine residues, A1492 and A1493, to flip out from helix 44, apramycin does not induce this conformational change.[2] Instead, it locks the A-site into a conformation that is unfavorable for the binding of elongation factor G (EF-G), which is essential for translocation.[2] This effectively raises the energy barrier that EF-G must overcome to move the tRNAs from the A and P sites to the P and E sites, respectively, thereby stalling protein synthesis.[2]

Inhibition of Translocation: The inhibition of translocation is considered the primary inhibitory effect of apramycin.[1][2] By preventing the ribosome from moving to the next codon, apramycin effectively halts the elongation of the polypeptide chain. This leads to a bacteriostatic and, at higher concentrations, a bactericidal effect.

Limited Miscoding: Unlike many other aminoglycosides that cause significant misreading of the mRNA, apramycin induces translation errors to a more limited extent.[1][2] This is attributed to its unique binding mode that does not involve the destacking of A1492 and A1493, which are crucial for monitoring the codon-anticodon interaction.[2]

Quantitative Data on Apramycin-Ribosome Interaction

The following table summarizes key quantitative data related to the interaction of apramycin with the ribosomal A-site.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | |||

| to eukaryotic 18S rRNA | 500 ± 50 nM | In vitro (Mass Spectrometry) | [7] |

| to prokaryotic 16S rRNA | ~2 µM (4-fold weaker than 18S) | In vitro (Mass Spectrometry) | [7] |

| Inhibitory Concentration | |||

| IC50 for in vitro protein synthesis | 125 nM (for Arbekacin, a related aminoglycoside) | E. coli reconstituted system | [8] |

Key Experimental Protocols

Understanding the mechanism of apramycin has been facilitated by several key experimental techniques. Detailed below are the methodologies for two such pivotal assays.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To determine the concentration at which apramycin inhibits protein synthesis by 50% (IC50).

Methodology:

-

Preparation of Cell-Free Extract: E. coli cells are cultured to mid-log phase, harvested, and lysed to prepare an S30 extract containing all the necessary components for translation.

-

In Vitro Translation Reaction: A reaction mixture is prepared containing the S30 extract, a specific mRNA template (e.g., encoding luciferase or GFP), amino acids (one of which is radioactively or fluorescently labeled), and an energy source (ATP, GTP).[9][10]

-

Addition of Inhibitor: Varying concentrations of apramycin sulfate are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for protein synthesis.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. If a radioactive amino acid is used, this can be done by precipitating the protein, collecting it on a filter, and measuring the radioactivity using a scintillation counter. If a reporter protein like luciferase is used, its activity is measured via a luminometer.[9]

-

Data Analysis: The percentage of inhibition is calculated for each apramycin concentration relative to a no-drug control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the apramycin concentration and fitting the data to a dose-response curve.

Toeprinting Assay

This assay is used to map the precise binding site of a drug on the mRNA by identifying where the ribosome stalls.

Objective: To determine the specific codon at which apramycin causes the ribosome to stall, thus inferring its effect on translocation.

Methodology:

-

Formation of the Ribosome-mRNA Complex: A specific mRNA template is incubated with purified 70S ribosomes (or 30S and 50S subunits) to allow for the formation of initiation complexes at the start codon.[11][12]

-

Addition of Antibiotic: Apramycin is added to the reaction, which will allow translation to proceed until the ribosome stalls at a specific site due to the drug's action.

-

Primer Extension: A DNA primer, labeled with a radioactive isotope or a fluorescent dye, is annealed to the 3' end of the mRNA. Reverse transcriptase is then added, which synthesizes a complementary DNA (cDNA) strand starting from the primer.[12][13]

-

Ribosome as a Block: The reverse transcriptase will stop when it encounters the stalled ribosome. This results in a cDNA product of a specific length, the "toeprint."

-

Analysis of Products: The cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The size of the toeprint fragment indicates the position of the stalled ribosome on the mRNA, typically 15-17 nucleotides downstream from the P-site codon.[12]

-

Interpretation: By comparing the toeprinting pattern in the presence and absence of apramycin, the specific site of ribosome stalling induced by the antibiotic can be identified.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the mechanism of action of apramycin and a typical experimental workflow.

Caption: Mechanism of Apramycin Action on the Ribosome.

Caption: Experimental Workflow for Toeprinting Assay.

Conclusion

This compound presents a compelling case as a lead compound for the development of novel antibiotics. Its primary mechanism of inhibiting translocation, coupled with a reduced propensity for inducing misreading, distinguishes it from other aminoglycosides. This unique mode of action, rooted in its specific structural interaction with the 16S rRNA A-site, offers a pathway to designing more selective and less toxic antibacterial agents. The experimental methodologies detailed herein provide a framework for further investigation into apramycin and its derivatives, with the ultimate goal of addressing the growing challenge of antibiotic resistance.

References

- 1. Effects of apramycin, a novel aminoglycoside antibiotic on bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. Apralogs: Apramycin 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dc.etsu.edu [dc.etsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays for the Identification of Inhibitors Targeting Specific Translational Steps | Springer Nature Experiments [experiments.springernature.com]

- 11. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

The Structure-Activity Relationship of Apramycin Sulfate: A Deep Dive for Drug Development Professionals

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apramycin, a unique aminoglycoside antibiotic, has garnered significant interest for its potent activity against a broad spectrum of multidrug-resistant Gram-negative bacteria.[1][2] Its distinctive chemical architecture, featuring a monosubstituted 2-deoxystreptamine (2-DOS) core and a bicyclic sugar moiety, sets it apart from other aminoglycosides and contributes to its ability to evade common resistance mechanisms.[1][2][3] This guide delves into the critical aspects of the structure-activity relationship (SAR) of apramycin sulfate, providing a comprehensive overview of its mechanism of action, the impact of structural modifications on its antibacterial efficacy, and the experimental methodologies employed in its evaluation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel antibacterial agents.

Introduction

The rise of antibiotic resistance poses a formidable threat to global public health. Aminoglycosides have long been a cornerstone in the treatment of severe bacterial infections, but their clinical utility has been increasingly compromised by the emergence of resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs).[4] Apramycin, produced by Streptomyces tenebrarius, presents a promising scaffold for the development of next-generation antibiotics due to its inherent resilience to many of these resistance determinants.[1][5] Understanding the intricate relationship between its structure and antibacterial activity is paramount for the rational design of new apramycin analogs with enhanced potency, expanded spectrum, and improved safety profiles.

Chemical Structure of Apramycin

Apramycin is a pseudo-oligosaccharide characterized by a unique 4-monosubstituted 2-deoxystreptamine ring. Its full chemical name is (2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol.[3][6] The sulfate salt is the common pharmaceutical form.[6][7]

Mechanism of Action

Apramycin exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[8][9]

Binding to the 30S Ribosomal Subunit

Like other aminoglycosides, apramycin binds to the 30S ribosomal subunit.[8][10] Specifically, it interacts with the A site in the 16S rRNA, a critical region for decoding messenger RNA (mRNA).[7] This binding is characterized by extensive interactions within the deep groove of the RNA.[3][11] The unique structure of apramycin allows for a distinct binding mode compared to other aminoglycosides.[3][12]

Inhibition of Protein Synthesis

The binding of apramycin to the A site has a dual consequence on protein synthesis:

-

Inhibition of Translocation: A primary mechanism of apramycin is the blockage of the translocation step, where the ribosome moves along the mRNA to read the next codon.[3][10][13] This effectively halts the elongation of the polypeptide chain.

-

Induction of mRNA Misreading: While traditionally considered a hallmark of aminoglycoside action, apramycin induces mRNA misreading to a lesser extent than some other members of its class.[5][11][14] This misreading leads to the incorporation of incorrect amino acids, resulting in the production of non-functional or toxic proteins.

The combined effect of translocation inhibition and mRNA misreading leads to a rapid bactericidal action.[5]

Signaling Pathway of Apramycin's Action

Caption: Mechanism of action of apramycin, from binding to the ribosomal A site to the ultimate bactericidal effect.

Structure-Activity Relationship Studies

Modifications to the apramycin scaffold have been explored to enhance its antibacterial properties and overcome resistance.

Key Structural Features for Activity

-

The 2-Deoxystreptamine (2-DOS) Ring: This central moiety is crucial for binding to the ribosomal RNA. The 4-monosubstituted pattern is a key feature of apramycin.[3]

-

The Bicyclic Sugar Moiety: This unique structural element is critical for apramycin's potent activity and its ability to evade many AMEs.[1] Modifications in this region can significantly impact antibacterial efficacy.

-

The 6'-Hydroxyl Group: The axial orientation of the 6'-hydroxyl group on the bicyclic system is considered important for its interaction with the ribosome.[1]

Modifications and Their Impact

Systematic modifications at various positions of the apramycin molecule have provided valuable SAR insights.[1]

-

5-O-Glycosides and Ethers: The synthesis of "apralogs," which are apramycin 5-O-glycosides and ethers, has shown improved antibacterial activity and ribosomal selectivity.[1] Some of these analogs also exhibit reduced susceptibility to the AAC(3)-IV resistance determinant.[1]

-

3' and 5'' Modifications: Modifications at the 3'- and 5''-positions of the ribofuranosyl ring in apralogs have been investigated. 5-amino-5-deoxy modifications can confer resistance to deactivation by APH(3',5'')-Ia type AMEs.[15]

-

6'-Position: The configuration at the 6'-position is critical. Analogs with an equatorial hydroxyl or amino group in a bicyclic ring I system mimicking paromomycin show considerable activity.[16][17]

Quantitative Data on Antibacterial Activity

The antibacterial activity of apramycin and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC values of Apramycin against various Gram-negative bacteria.

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 1 - >512 | 8 | [2][5][7] |

| Klebsiella pneumoniae | 2 - >256 | 4 | [2][5][7] |

| Pseudomonas aeruginosa | 4 | N/A | [5] |

| Enterobacter spp. | N/A | 4 | [2] |

| Citrobacter freundii | N/A | 8 | [2] |

| Acinetobacter baumannii | N/A | 16 | [2] |

Note: MIC90 is the concentration at which 90% of the tested isolates are inhibited. The wide range in MICs can be attributed to the presence of resistant strains.

Table 2: Comparative activity of an apramycin analog (a bicyclic paromomycin analog with an equatorial hydroxyl group) against resistant strains. [16]

| Bacterial Strain | Parent Compound MIC (µg/mL) | Analog MIC (µg/mL) |

| E. coli expressing APH(3')-IIIa | >128 | 4 |

| S. aureus expressing APH(3')-IIIa | >128 | 2 |

Mechanisms of Resistance

While apramycin is resilient to many common resistance mechanisms, bacteria can develop resistance through several pathways.

Aminoglycoside-Modifying Enzymes (AMEs)

The most prevalent mechanism of resistance to aminoglycosides is enzymatic modification.[4]

-

Aminoglycoside Acetyltransferases (AACs): Apramycin is primarily inactivated by AAC(3)-IV.[18][19][20] This enzyme acetylates the 3-amino group of the 2-DOS ring.

-

Other AMEs: Apramycin's unique structure renders it a poor substrate for many other AMEs that inactivate clinically used aminoglycosides.[1]

Ribosomal Alterations

-

Ribosomal Methyltransferases (RMTases): Some RMTases, such as NpmA, can confer resistance to apramycin by methylating the 16S rRNA at position A1408.[4][21] However, apramycin is not affected by RMTases acting on G1405.[1]

-

Ribosomal Mutations: Mutations in the ribosomal RNA or proteins can also lead to reduced binding of apramycin, although this is a less common mechanism of resistance.[4]

Resistance Mechanisms Overview

Caption: Key mechanisms of bacterial resistance to apramycin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of apramycin and its analogs is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Antibiotic Solutions: Prepare a stock solution of this compound in sterile deionized water. A series of two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).[2]

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: Inoculate the microtiter plates containing the serially diluted antibiotic and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Escherichia coli ATCC 25922 is often used as a quality control strain.[2]

Cell-Free Translation Assay

This assay is used to assess the inhibitory activity of compounds on bacterial protein synthesis.

Protocol:

-

Preparation of Ribosomes and S100 Fractions: Isolate 70S ribosomes and S100 supernatant fractions from a suitable bacterial strain (e.g., E. coli).

-

Assay Mixture: The reaction mixture typically contains ribosomes, S100 fraction, an mRNA template (e.g., poly(U)), amino acids (one of which is radiolabeled, such as [14C]-phenylalanine), an energy source (ATP, GTP), and the test compound at various concentrations.

-

Incubation: The reaction is incubated at 37 °C for a defined period (e.g., 30 minutes).

-

Quantification: The reaction is stopped, and the amount of incorporated radiolabeled amino acid into newly synthesized polypeptides is quantified by scintillation counting. The concentration of the compound that inhibits protein synthesis by 50% (IC50) is then determined.[17][22]

General Experimental Workflow for SAR Studies

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of apramycin analogs.

Conclusion

The unique structural features of this compound provide a robust scaffold for the development of novel aminoglycoside antibiotics with the potential to combat multidrug-resistant pathogens. A thorough understanding of its structure-activity relationship is crucial for the rational design of next-generation apralogs with improved efficacy, a broader spectrum of activity, and an enhanced safety profile. By leveraging the knowledge of key structural motifs and their impact on antibacterial activity and resistance evasion, researchers can continue to innovate in the critical field of antibiotic drug discovery.

References

- 1. Apralogs: Apramycin 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of apramycin against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apramycin | C21H41N5O11 | CID 3081545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apramycin - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. toku-e.com [toku-e.com]

- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 9. goldbio.com [goldbio.com]

- 10. nbinno.com [nbinno.com]

- 11. selleckchem.com [selleckchem.com]

- 12. istina.msu.ru [istina.msu.ru]

- 13. go.drugbank.com [go.drugbank.com]

- 14. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 15. Synthesis, Antibacterial and Antiribosomal Activity of the 3C-Aminoalkyl Modification in the Ribofuranosyl Ring of Apralogs (5-O-Ribofuranosyl Apramycins) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Based Design and Synthesis of Apramycin-Paromomycin Analogues. Importance of the Configuration at the 6′-Position and Differences Between the 6′-Amino and Hydroxy Series - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Based Design and Synthesis of Apramycin-Paromomycin Analogues: Importance of the Configuration at the 6'-Position and Differences between the 6'-Amino and Hydroxy Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Resistance to apramycin in Escherichia coli isolated from animals: detection of a novel aminoglycoside-modifying enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbiologyresearch.org [microbiologyresearch.org]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Characterization of Resistance Patterns and Detection of Apramycin Resistance Genes in Escherichia coli Isolated from Chicken Feces and Houseflies after Apramycin Administration [frontiersin.org]

- 22. pnas.org [pnas.org]

The Mode of Action of Apramycin Sulfate Against Gram-Negative Bacteria: A Technical Guide

Introduction: Apramycin Sulfate is a structurally unique aminoglycoside antibiotic used in veterinary medicine with emerging potential for human applications, particularly against multidrug-resistant (MDR) Gram-negative pathogens.[1][2] Its distinct chemical structure, featuring a monosubstituted 2-deoxystreptamine ring, allows it to evade many common aminoglycoside resistance mechanisms.[3][4] This guide provides an in-depth examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its bactericidal effects.

Core Mechanism of Action: Ribosomal Targeting

The primary target of apramycin is the bacterial ribosome, the cellular machinery responsible for protein synthesis.[5][6] Its bactericidal activity stems from a multi-faceted disruption of this critical process.

1.1. Binding to the 30S Ribosomal Subunit: Apramycin specifically binds to the 30S ribosomal subunit in prokaryotes.[7][8] The binding site is located within the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA), a crucial region for decoding messenger RNA (mRNA).[7][9] Chemical probing and structural studies have confirmed that apramycin protects key nucleotides in this region, notably A1408, G1419, and G1494, which are also involved in binding A-site tRNA.[9]

1.2. Dual Consequences of Binding: The interaction of apramycin with the A-site has two main inhibitory effects:

-

Inhibition of Translocation: Apramycin is a potent inhibitor of the translocation step of protein synthesis.[5][10] After a peptide bond is formed, translocation is the process where the ribosome moves one codon down the mRNA to read the next instruction. By binding to the A-site, apramycin physically obstructs this movement, effectively stalling protein elongation.[3][7]

-

Induction of mRNA Misreading: Like other aminoglycosides, apramycin causes misreading of the mRNA codon.[1][5] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins. While this effect is observed, the primary inhibitory action is considered to be the inhibition of translocation.[10]

The combination of stalled ribosomes and the accumulation of faulty proteins disrupts cellular homeostasis, ultimately leading to bacterial cell death.[1][5]

Quantitative Data: In Vitro Activity

Apramycin demonstrates potent activity against a wide range of Gram-negative bacteria, including isolates resistant to other aminoglycosides and carbapenems.[11][12] Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's efficacy.

| Gram-Negative Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 1 – >512 | 8 | [1][7][12] |

| Klebsiella pneumoniae | 2 – >256 | >64 | [1][7][12] |

| Pseudomonas aeruginosa | 4 | 16 | [1][13] |

| Acinetobacter baumannii | - | 16 | [12] |

| Enterobacter spp. | - | 8 | [12] |

| Citrobacter freundii | - | 8 | [12] |

| Carbapenem-Resistant | |||

| Enterobacterales (CRE) | - | 8 | [12] |

Note: MIC90 is the concentration required to inhibit 90% of the tested isolates. The wide ranges can be attributed to the inclusion of resistant strains in some studies.

Key Experimental Protocols

The understanding of apramycin's mode of action is built upon several key experimental techniques.

3.1. Antimicrobial Susceptibility Testing (AST) This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of apramycin.

-

Method: Broth Microdilution.

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

The plate is incubated at 35-37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of apramycin that completely inhibits visible bacterial growth.[14]

-

3.2. In Vitro Protein Synthesis Assay This assay directly measures the impact of apramycin on translation.

-

Method: E. coli S30 Cell-Free Extract System.

-

Procedure:

-

An E. coli cell-free extract containing ribosomes, tRNAs, and translation factors is prepared.

-

The system is programmed with a synthetic mRNA template, such as poly(U).

-

A radiolabeled amino acid (e.g., [14C]-phenylalanine for a poly(U) template) is added to the reaction mixture.

-

Varying concentrations of apramycin are added to the experimental tubes.

-

The reaction is incubated to allow for protein synthesis.

-

The amount of radiolabeled amino acid incorporated into polypeptides is quantified by precipitation and scintillation counting.

-

Inhibition is measured by comparing the incorporation in apramycin-treated samples to untreated controls. To measure misreading, the incorporation of a non-cognate radiolabeled amino acid (e.g., [14C]-leucine) is quantified.[10]

-

3.3. Chemical Probing of Ribosome-Drug Complex This technique identifies the specific binding site of apramycin on the 16S rRNA.

-

Method: Dimethyl Sulfate (DMS) Footprinting.

-

Procedure:

-

Purified 70S ribosomes or 30S subunits are incubated with apramycin to allow for binding.

-

The ribosome-drug complexes are treated with a chemical probe like DMS, which modifies adenine (N1) and cytosine (N3) bases that are not protected by ribosomal proteins or the bound drug.

-

The rRNA is extracted and purified.

-

Reverse transcriptase is used with a radiolabeled primer to synthesize cDNA from the modified rRNA template. The enzyme will stop at a modified base.

-

The resulting cDNA fragments are separated by gel electrophoresis.

-

By comparing the band patterns of treated and untreated samples, the "footprint" (the protected bases corresponding to the apramycin binding site) can be identified.[9]

-

Ribosomal Binding and Selectivity

Apramycin's interaction with the A-site is structurally distinct from that of many other aminoglycosides. Its rigid structure binds in the deep groove of the rRNA helix.[3] This unique binding mode is crucial for its ability to evade resistance. Unlike other aminoglycosides such as paromomycin or gentamicin, which cause two key adenine bases (A1492 and A1493) to flip out of the rRNA helix, apramycin binds without causing this conformational change.[15] This difference may contribute to its distinct inhibitory profile.

Mechanisms of Resistance

While apramycin is resilient to many common resistance mechanisms, specific pathways can confer resistance.

-

Enzymatic Modification: The most significant mechanism of resistance is the enzymatic inactivation of the drug. The aminoglycoside 3-N-acetyltransferase type IV, encoded by the aac(3)-IV gene, is the primary enzyme capable of modifying and inactivating apramycin.[4][16] This enzyme is a major concern for the long-term efficacy of the drug.

-

Target Site Modification: Methylation of the 16S rRNA at the A-site can confer resistance to aminoglycosides. The npmA gene, for example, encodes a methyltransferase that modifies the A1408 position, which can reduce apramycin binding.[16][17] However, apramycin's unique structure often allows it to overcome resistance from other common methyltransferases (like ArmA) that affect different aminoglycosides.[12]

Conclusion

This compound exerts its potent bactericidal effect against Gram-negative bacteria by binding to a specific site on the 16S rRNA within the 30S ribosomal subunit. This interaction primarily inhibits the translocation step of protein synthesis and, to a lesser extent, induces mRNA misreading. The resulting disruption of essential protein production is lethal to the bacterium. Its unique structure and binding mode allow it to bypass many prevalent aminoglycoside resistance mechanisms, making it a valuable candidate for treating infections caused by MDR pathogens. Understanding these detailed molecular interactions is critical for its clinical development and for designing the next generation of aminoglycoside antibiotics.

References

- 1. Apramycin - Wikipedia [en.wikipedia.org]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Apralogs: Apramycin 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. toku-e.com [toku-e.com]

- 8. goldbio.com [goldbio.com]

- 9. Interaction of antibiotics with A- and P-site-specific bases in 16S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of apramycin, a novel aminoglycoside antibiotic on bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. In vitro activity of apramycin against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. core.ac.uk [core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Characterization of Resistance Patterns and Detection of Apramycin Resistance Genes in Escherichia coli Isolated from Chicken Feces and Houseflies after Apramycin Administration [frontiersin.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Specific Ribosomal Binding Site of Apramycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apramycin is a unique aminoglycoside antibiotic characterized by its broad-spectrum activity against multidrug-resistant bacteria and a favorable safety profile, including reduced ototoxicity compared to other aminoglycosides. This technical guide provides a comprehensive overview of the molecular interactions between apramycin sulfate and its primary target, the bacterial ribosome. We delve into the specific binding site within the 30S ribosomal subunit, presenting quantitative binding data, detailed experimental methodologies for its characterization, and visualizations of the key interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, structural biology, and antibiotic drug development.

Mechanism of Action: Targeting the Ribosomal Decoding Center

Apramycin exerts its bactericidal effects by binding to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery. This binding event disrupts the fidelity of translation in two primary ways: by inducing misreading of the mRNA codon and by inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site.[1][2] This dual mechanism of action effectively halts the production of essential proteins, leading to bacterial cell death.

The specificity of apramycin for the bacterial ribosome over its eukaryotic counterpart is a key factor in its reduced toxicity.[2] The binding mode of apramycin to the human ribosomal decoding site is distinct from its interaction with the bacterial target, providing a molecular basis for its selective activity.[3]

The Specific Ribosomal Binding Site of Apramycin

High-resolution structural studies, including X-ray crystallography and NMR spectroscopy, have elucidated the precise binding pocket of apramycin on the bacterial 16S ribosomal RNA (rRNA), specifically within helix 44 (h44) of the decoding A-site.[4][5]

Key Nucleotide Interactions:

Apramycin's unique structure, featuring a bicyclic sugar moiety and a monosubstituted 2-deoxystreptamine (2-DOS) ring, facilitates a network of hydrogen bonds with specific nucleotides in the A-site. These interactions are crucial for its high-affinity binding and inhibitory activity. The critical nucleotides involved in this interaction include:

-

A1408: The 6'-hydroxyl group of apramycin forms a crucial hydrogen bond with the N1 of adenine 1408.[6]

-

G1491: The bicyclic ring II of apramycin stacks against G1491.[6]

-

A1492 and A1493: Unlike many other aminoglycosides, apramycin does not cause the dramatic destacking of A1492 and A1493, which is associated with high levels of misreading. This contributes to its unique mechanism of primarily inhibiting translocation.[5]

-

G1494 and U1495: The 2-deoxystreptamine ring of apramycin forms hydrogen bonds with the N7 of G1494 and the O4 of U1495.[7]

The following diagram illustrates the logical relationship of apramycin binding to the 16S rRNA A-site and its subsequent effects on bacterial protein synthesis.

Quantitative Data on Apramycin-Ribosome Binding

The affinity of apramycin for its ribosomal target has been quantified using various biochemical and biophysical methods. The equilibrium dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.[8]

| Parameter | Value | Target | Method | Reference |

| Kd | ~1.5 - 3 µM | 16S rRNA A-site | Mass Spectrometry | [3] |

| Kd | 500 ± 50 nM | 18S rRNA (eukaryotic) | Mass Spectrometry | [3] |

| IC50 | 0.08 ± 0.01 µM | Bacterial Ribosomes | In vitro translation assay | [9] |

| IC50 | 115.6 µM | Mitochondrial Ribosomes (wild-type) | In vitro translation assay | [9] |

| IC50 | 47.5 µM | Mitochondrial Ribosomes (A1555G mutant) | In vitro translation assay | [9] |

| IC50 | 48.3 ± 10.2 µM | Rabbit Reticulocyte Ribosomes | In vitro translation assay | [9] |

Minimum Inhibitory Concentration (MIC) Data:

The in vitro efficacy of apramycin against various bacterial pathogens is summarized by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Acinetobacter baumannii | 8 | 32 | [1] |

| Pseudomonas aeruginosa | 16 | 32 | [1] |

| Escherichia coli | 8 | 16 | [10] |

| Klebsiella pneumoniae | 4 | 8 | [3] |

| Enterobacter spp. | 4 | 8 | [3] |

| Staphylococcus aureus (MRSA & MSSA) | 8 | 16 |

Detailed Experimental Protocols

The characterization of the apramycin-ribosome interaction relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to quantify the binding affinity of apramycin to ribosomes or ribosomal RNA constructs.

Principle: This method relies on the ability of nitrocellulose membranes to bind proteins and protein-RNA complexes, while free RNA passes through. By using radiolabeled RNA, the amount of RNA bound to the ribosome in the presence of varying concentrations of apramycin can be quantified.

Protocol:

-

Preparation of Components:

-

Purify 30S ribosomal subunits from a suitable bacterial strain (e.g., E. coli MRE600).

-

Synthesize and purify the target 16S rRNA A-site oligonucleotide. Radiolabel the 5' end with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

-

Prepare a stock solution of this compound of known concentration.

-

Prepare binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

-

Binding Reaction:

-

Set up a series of binding reactions in microcentrifuge tubes, each containing a constant, low concentration of 32P-labeled rRNA and varying concentrations of apramycin.

-

Include a no-apramycin control.

-

Add the 30S ribosomal subunits to each tube to initiate the binding reaction.

-

Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Pre-soak nitrocellulose and nylon membranes in binding buffer.

-

Assemble a dot-blot or filter manifold with the nitrocellulose membrane placed on top of the nylon membrane.

-

Apply a gentle vacuum.

-

Load each binding reaction onto a separate well of the manifold.

-

Wash each filter twice with ice-cold binding buffer to remove unbound RNA.

-

-

Quantification:

-

Disassemble the manifold and air-dry the membranes.

-

Quantify the radioactivity on each filter using a phosphorimager or scintillation counter.

-

Plot the fraction of bound RNA as a function of the apramycin concentration.

-

Determine the Kd by fitting the data to a suitable binding isotherm (e.g., the Hill equation).

-

The following diagram outlines the workflow for a nitrocellulose filter binding assay.

References

- 1. kirbylab.org [kirbylab.org]

- 2. Apralogs: Apramycin 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of apramycin against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Ψ-Footprinting approach for the identification of protein synthesis inhibitor producers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kirbylab.org [kirbylab.org]

- 7. Footprinting mRNA-ribosome complexes with chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Apramycin Activity Against Methicillin-Resistant, Methicillin-Sensitive, and Vancomycin-Intermediate Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Filter binding assay - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biochemical and Physical Properties of Apramycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apramycin Sulfate is a structurally unique aminoglycoside antibiotic distinguished by its bicyclic sugar moiety and a monosubstituted deoxystreptamine ring.[1][2] This unique structure confers a broad spectrum of activity, particularly against Gram-negative bacteria, and resilience to many common aminoglycoside resistance mechanisms.[1] This guide provides a comprehensive overview of the biochemical and physical properties of this compound, its mechanism of action, antimicrobial spectrum, and established experimental protocols for its analysis.

Physicochemical Properties

This compound is a light brown, granular powder.[3] It is highly soluble in water and slightly soluble in lower alcohols, but essentially insoluble in organic solvents like acetone, chloroform, and ether.[3][4] Aqueous solutions of this compound are stable.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white/light brown powder | [3] |

| Molecular Formula | C21H41N5O11 · xH2SO4 | [5] |

| Molecular Weight | 637.66 g/mol (sulfate salt) | [5] |

| Melting Point | >168°C (with decomposition) | [6][7] |

| Solubility | ||

| Water | Highly soluble (≥ 25 mg/mL) | [3][6][7] |

| Ethanol | Slightly soluble/Insoluble | [3] |

| Acetone | Insoluble | [3] |

| DMSO | Insoluble | [2] |

| pKa (Strongest Acidic) | 12.29 | [8] |

| pKa (Strongest Basic) | 9.53 | [8] |

| pH (aqueous solution) | 4.5 - 7.5 | [3] |

| Density | ~1.6 g/cm³ | [3] |

Biochemical Properties and Mechanism of Action

Apramycin is a bactericidal aminoglycoside antibiotic.[3] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[9]

Apramycin binds to the 30S ribosomal subunit in bacteria.[10] This binding interferes with the process of ribosomal translocation, which is the movement of the ribosome along the mRNA strand during protein synthesis.[10][11] By inhibiting translocation, Apramycin effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately bacterial cell death.[10] While it can induce some translational errors, its primary effect is the inhibition of translocation.[9]

Due to its unique structure, Apramycin shows a high degree of selectivity for prokaryotic ribosomes over eukaryotic ribosomes, which is thought to contribute to its lower ototoxicity compared to other aminoglycosides.[1]

Signaling Pathway

The direct mechanism of action of this compound is at the level of the bacterial ribosome, and it is not known to directly interact with or modulate other specific cellular signaling pathways. Its downstream effects are a consequence of the inhibition of protein synthesis.

References

- 1. Apralogs: Apramycin 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Efficacy of Apramycin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. apec.org [apec.org]

- 8. goldbio.com [goldbio.com]

- 9. Effects of apramycin, a novel aminoglycoside antibiotic on bacterial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. clsi.org [clsi.org]

An In-depth Technical Guide on the Potential Degradation Pathways of Apramycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin Sulfate is an aminoglycoside antibiotic used in veterinary medicine to treat bacterial infections in animals.[1][2] The stability of this compound is a critical factor that can influence its efficacy and safety. Understanding its degradation pathways is essential for the development of stable formulations, the establishment of appropriate storage conditions, and the identification of potential impurities. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, and thermal stress. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this important antibiotic.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to predict its degradation behavior.[1][2] These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods. For this compound, forced degradation studies have been performed under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[1][2]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on the known chemistry of aminoglycosides and the results of forced degradation studies, several potential pathways can be proposed.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for many aminoglycoside antibiotics. It involves the cleavage of glycosidic bonds or other susceptible bonds within the molecule in the presence of water, often catalyzed by acidic or alkaline conditions.

Acidic Hydrolysis: Under acidic conditions, the glycosidic linkages in the apramycin molecule are susceptible to cleavage. This can lead to the breakdown of the molecule into its constituent sugar and aminocyclitol moieties. The primary sites for acid-catalyzed hydrolysis are the glycosidic bonds connecting the pseudodisaccharide to the 2-deoxystreptamine core.

Alkaline Hydrolysis: In alkaline conditions, aminoglycosides can undergo degradation through various reactions, including epimerization and other rearrangements. While specific alkaline degradation products of apramycin have not been structurally elucidated in the reviewed literature, the chromatograms from forced degradation studies indicate that degradation does occur under basic conditions.[1][2]

Experimental Protocol for Hydrolytic Degradation:

A typical protocol for studying hydrolytic degradation involves the following steps:

-

Sample Preparation: Prepare a solution of this compound in an aqueous medium.

-

Acidic Stress: Adjust the pH of the solution to an acidic range (e.g., pH 1-3) using an appropriate acid (e.g., hydrochloric acid).

-

Alkaline Stress: Adjust the pH of a separate solution to an alkaline range (e.g., pH 10-12) using a suitable base (e.g., sodium hydroxide).

-

Incubation: Incubate the solutions at a specific temperature (e.g., 60°C) for a defined period.

-

Neutralization: Neutralize the stressed samples.

-

Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the degradation products.[1][2]

Oxidative Degradation

Oxidative degradation involves the reaction of the drug substance with an oxidizing agent. The amino groups present in the apramycin molecule are potential sites for oxidation.

Experimental Protocol for Oxidative Degradation:

A common method for inducing oxidative degradation is as follows:

-

Sample Preparation: Dissolve this compound in an aqueous solution.

-

Oxidizing Agent: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.

-

Incubation: Keep the solution at room temperature or a slightly elevated temperature for a specified duration.

-

Analysis: Analyze the sample using a suitable analytical technique to separate and identify the oxidative degradation products.[1][2]

Thermal Degradation

Thermal degradation occurs when the drug substance is exposed to high temperatures, leading to the breakdown of the molecule. The stability of apramycin at elevated temperatures is a key consideration for its formulation and storage.

Experimental Protocol for Thermal Degradation:

To assess thermal stability, the following procedure can be used:

-

Sample Preparation: Expose solid this compound powder or a solution of the drug to elevated temperatures (e.g., 70-100°C).

-

Time Points: Collect samples at various time intervals.

-

Analysis: Analyze the samples to determine the extent of degradation and identify any thermal degradants.[1][2]

Known Impurities and Potential Degradation Products

Several impurities of this compound have been identified, which may also be formed during its degradation. These include:

-

3-O-Hydroxyapramycin: An impurity that may also arise from oxidative degradation.

-

Lividimine: A related compound that could be a degradation product.

-

2-Deoxystreptamine: A core component of many aminoglycosides, which could be formed upon the cleavage of glycosidic bonds during hydrolysis.

Further research is required to definitively confirm whether these impurities are major degradation products under forced degradation conditions.

Data Presentation

Currently, there is a lack of publicly available quantitative data from forced degradation studies of this compound that detail the percentage of degradation and the specific amounts of each degradation product formed under various stress conditions. The available studies primarily present chromatograms showing the appearance of degradation peaks without providing quantitative analysis.[1][2]

| Stress Condition | Reagents and Conditions | Potential Degradation Products | Quantitative Data |

| Acidic Hydrolysis | 0.1 M HCl, elevated temperature | Cleavage of glycosidic bonds, formation of 2-deoxystreptamine and sugar moieties. | Not available in reviewed literature. |

| Alkaline Hydrolysis | 0.1 M NaOH, elevated temperature | Epimerization products, other rearranged structures. | Not available in reviewed literature. |

| Oxidation | 3% H₂O₂, room temperature | Oxidized derivatives of amino groups. | Not available in reviewed literature. |

| Thermal Degradation | Elevated temperature (e.g., 100°C) | Thermally induced breakdown products. | Not available in reviewed literature. |

Table 1: Summary of Potential Degradation Pathways and Available Data

Visualization of Degradation Pathways and Workflows

To facilitate a clearer understanding of the processes involved in studying apramycin degradation, the following diagrams have been generated using the DOT language.

Caption: Workflow for Hydrolytic Degradation Study.

Caption: Workflow for Oxidative Degradation Study.

Caption: Potential Hydrolytic Degradation of Apramycin.

Conclusion and Future Directions

The study of this compound degradation is an ongoing area of research. While forced degradation studies have indicated its susceptibility to hydrolysis, oxidation, and thermal stress, a detailed understanding of the degradation pathways and the structures of the resulting products is still limited in the public domain. Future work should focus on the isolation and structural elucidation of these degradation products using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. The availability of such data will be invaluable for the development of more stable formulations and for ensuring the quality and safety of apramycin-containing veterinary products.

References

An In-depth Technical Guide on the Spectrum of Bacterial Susceptibility to Apramycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin sulfate is an aminoglycoside antibiotic with a unique chemical structure that confers a broad spectrum of activity, particularly against Gram-negative bacteria.[1][2] Its distinct monosubstituted deoxystreptamine ring makes it resilient to many common aminoglycoside resistance mechanisms, positioning it as a promising candidate for treating infections caused by multidrug-resistant (MDR) pathogens.[1][3] This guide provides a comprehensive overview of the in vitro susceptibility of various bacterial species to this compound, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action and resistance pathways.

Spectrum of In Vitro Activity

Apramycin has demonstrated potent in vitro activity against a wide range of clinically relevant Gram-negative bacteria.[1] Its efficacy extends to many isolates that are resistant to other aminoglycosides like gentamicin and amikacin.[1][4] The following tables summarize the minimum inhibitory concentration (MIC) data for apramycin against various bacterial species.

Table 1: In Vitro Activity of Apramycin Against Enterobacteriaceae

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 8 | 16 |

| Klebsiella pneumoniae | 4 | 8 |

| Enterobacter spp. | 4 | 8 |

| Citrobacter freundii | 4 | 8 |

| Morganella morganii | 4 | 8 |

| Providencia spp. | 4 | 8 |

| Proteus mirabilis | 4 | 8 |

| Serratia marcescens | 8 | 16 |

| Salmonella spp. | 4 | 8 |

Data compiled from multiple studies on clinical isolates.[1][5]

Table 2: In Vitro Activity of Apramycin Against Other Clinically Relevant Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Acinetobacter baumannii | 8 | 16 |

| Mycobacterium tuberculosis | 0.5 | 1 |

| Staphylococcus aureus (including MRSA and VISA) | 8 | 16 |

Data compiled from studies on clinical isolates.[1][6][7]

Mechanism of Action

Apramycin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis.[2][8] It binds to the A-site of the 16S rRNA within the 30S ribosomal subunit.[9][10] This binding interferes with the translocation of the ribosome along the mRNA, leading to a halt in protein elongation and ultimately cell death.[11][12]

References

- 1. In vitro activity of apramycin against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. In vitro activity of apramycin against multidrug-, carbapenem- and aminoglycoside-resistant Enterobacteriaceae and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Breakpoint of Apramycin to Swine Salmonella and Its Effect on Ileum Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Evaluation of Apramycin Activity Against Methicillin-Resistant, Methicillin-Sensitive, and Vancomycin-Intermediate Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. toku-e.com [toku-e.com]

- 10. This compound - LKT Labs [lktlabs.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Apramycin | C21H41N5O11 | CID 3081545 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Apramycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apramycin Sulfate is an aminoglycoside antibiotic used in veterinary medicine to treat bacterial infections, particularly those caused by Gram-negative organisms such as Escherichia coli and Salmonella.[1] Its unique structure confers activity against some bacteria that are resistant to other aminoglycosides.[2] Accurate in vitro susceptibility testing is crucial for effective clinical use and for monitoring the development of resistance.

This document provides detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard methods: Broth Microdilution, Agar Dilution, and Disk Diffusion. It also includes information on the mechanism of action, quality control parameters, and data interpretation.

Mechanism of Action: this compound inhibits bacterial protein synthesis by binding to the A site (aminoacyl-tRNA site) within the 30S ribosomal subunit.[3] This binding interferes with the translocation of peptidyl-tRNA from the A site to the P site, ultimately disrupting peptide elongation and leading to bacterial cell death.[3]

Data Presentation

Table 1: this compound Powder Characteristics

| Property | Value |

| CAS Number | 65710-07-8[3] |

| Molecular Formula | C₂₁H₄₁N₅O₁₁ · H₂SO₄[3] |

| Molecular Weight | 637.66 g/mol [3] |

| Appearance | Light yellow powder[3] |

| Storage | 2-8°C[3] |

Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing

Note: Official clinical breakpoints for Apramycin have not been established by CLSI or EUCAST. The provided QC ranges are based on published studies.

| Quality Control Strain | Method | Drug Concentration | Acceptable Range |

| Escherichia coli ATCC® 25922™ | Broth Microdilution (MIC) | N/A | 4 - 8 µg/mL[4] |

| Disk Diffusion | 300 µg | 15 - 20 mm[5] | |

| Pseudomonas aeruginosa ATCC® 27853™ | Disk Diffusion | 300 µg | 13 - 18 mm[5] |

| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | 300 µg | 17 - 24 mm[5] |

Table 3: Proposed Wild-Type Cutoff for this compound

| Organism | MIC Cutoff (COWT) |

| Escherichia coli | ≤32 µg/mL[4] |

The Wild-Type Cutoff (COWT) defines the upper limit of the minimal inhibitory concentration (MIC) for a population of organisms that do not have demonstrable resistance mechanisms. It is not a clinical breakpoint.

Experimental Protocols

Preparation of this compound Stock Solution

-

Weighing: Accurately weigh the required amount of this compound powder.

-

Dissolving: Dissolve the powder in sterile deionized water to a desired concentration (e.g., 1280 µg/mL).

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Storage: Store the sterilized stock solution in aliquots at -20°C or below for up to one year.

Protocol 1: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

-

Prepare Microdilution Plates:

-

Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested and mix.

-

Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well in the row. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., 0.5 to 256 µg/mL).

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Protocol 2: Agar Dilution MIC Assay

This method is considered a reference method for MIC determination.

-

Prepare Agar Plates:

-

Prepare a series of two-fold dilutions of this compound in sterile deionized water at 10 times the final desired concentrations.

-

For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.

-

Mix well and pour into sterile petri dishes. Allow the agar to solidify.

-

Prepare a control plate with no antibiotic.

-

-

Prepare Bacterial Inoculum:

-

Prepare the inoculum as described in the Broth Microdilution protocol, but adjust the final concentration in saline to approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation:

-

Spot-inoculate the surface of each agar plate with 1-2 µL of the bacterial suspension (delivering approximately 10⁴ CFU per spot). A multi-point inoculator can be used.

-

-

Incubation:

-

Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that prevents the growth of more than one colony at the inoculation spot.

-

Protocol 3: Disk Diffusion Assay

This qualitative method determines if a bacterium is susceptible or resistant to a specific concentration of this compound impregnated on a paper disk.

-

Prepare Agar Plates:

-

Pour molten MHA into sterile petri dishes to a uniform depth of 4 mm. Allow the agar to solidify.

-

-

Prepare Bacterial Inoculum:

-

Prepare the inoculum and adjust to a 0.5 McFarland standard as described in the Broth Microdilution protocol.

-

-

Inoculation:

-

Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

-

Disk Application:

-

Aseptically apply a 300 µg this compound disk to the surface of the inoculated agar.[5]

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading Results:

-

Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters, including the diameter of the disk.

-

Compare the zone diameter to the established QC ranges (see Table 2).

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for the Disk Diffusion method.

References

- 1. nbinno.com [nbinno.com]

- 2. Apralogs: Apramycin 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Wild-type cutoff for Apramycin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Apramycin Sulfate in Bacterial Cell Culture Selection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Apramycin Sulfate as a selective agent in bacterial cell culture. Apramycin is a potent aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria and some Gram-positive bacteria, making it a valuable tool for molecular biology and microbiology research.

Introduction

This compound is an aminoglycoside antibiotic produced by Streptomyces tenebrarius. Its primary mode of action is the inhibition of protein synthesis, which it achieves by binding to the 30S ribosomal subunit in bacteria.[1][2][3] This binding interferes with the translocation of the ribosome along the mRNA, ultimately leading to cell death.[1][3][4] Its unique structure allows it to be effective against some bacteria that have developed resistance to other aminoglycosides. Apramycin is commonly used in veterinary medicine and as a selective agent in molecular biology for isolating bacteria that have been successfully transformed with a plasmid carrying the apramycin resistance gene.[5][6]

The most common gene conferring resistance to apramycin is aac(3)-IV, which encodes an aminoglycoside 3-N-acetyltransferase.[5][7] This enzyme modifies apramycin, preventing it from binding to the ribosome.

Key Applications

-

Selective agent for transformed bacteria: Apramycin is widely used to select for bacteria (e.g., Escherichia coli, Streptomyces species) that have been transformed with plasmids carrying the apramycin resistance gene (aac(3)-IV).

-

Antimicrobial susceptibility testing: Used in clinical and research settings to determine the susceptibility of bacterial isolates to apramycin.[1][3]

-

Studies on antibiotic resistance: Serves as a tool in research focused on the mechanisms and spread of aminoglycoside resistance.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 65710-07-8 |

| Molecular Formula | C₂₁H₄₁N₅O₁₁ · xH₂SO₄ |

| Molecular Weight | 539.58 g/mol (free base) |

| Appearance | Light yellow powder |

| Source | Streptomyces tenebrarius |

| Storage Temperature | 2-8°C, desiccated |

| Solubility | Freely soluble in water |

Table 2: Recommended Working Concentrations for Selection

| Organism | Plasmid Type | Recommended Concentration (µg/mL) | Reference(s) |

| Escherichia coli | High-copy | 50 | [8] |

| Escherichia coli | Low-copy | 25 - 50 | |

| Streptomyces species | Integrative | 50 | [8][9] |

| Streptomyces species | Replicative | 25 - 50 | [8] |

| Mycobacterium species | Shuttle vectors | 30 | [6] |

Table 3: Minimum Inhibitory Concentrations (MIC) for Common Bacterial Strains

| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 16 | 64 | [5] |

| Klebsiella pneumoniae | - | >256 | [1] |

| Actinobacillus pleuropneumoniae | 8 | - | [4][10] |

Note: MIC values can vary significantly between different isolates and testing conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Calculate the required amount: Determine the desired concentration and volume of the stock solution. A common stock concentration is 50 mg/mL.

-

Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile container.

-

Dissolve the powder: Add sterile, deionized water to the powder to achieve the final desired concentration. For example, to make a 50 mg/mL stock solution, dissolve 500 mg of this compound in a final volume of 10 mL of sterile water.

-

Ensure complete dissolution: Vortex or gently swirl the solution until the powder is completely dissolved. The solution should be a faint yellow color.

-

Sterilize the solution: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

-

Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.[4]

Protocol 2: Preparation of Selective Media

-

Prepare the growth medium: Prepare the desired bacterial growth medium (e.g., Luria-Bertani (LB) agar or broth) according to the standard protocol and sterilize it by autoclaving.

-

Cool the medium: Allow the autoclaved medium to cool to a temperature of 50-55°C. Holding the bottle with a bare hand should be possible.

-

Add this compound: Thaw an aliquot of the this compound stock solution. Add the appropriate volume of the stock solution to the cooled medium to achieve the desired final concentration (refer to Table 2). For example, to prepare 1 L of LB agar with a final apramycin concentration of 50 µg/mL, add 1 mL of a 50 mg/mL apramycin stock solution.

-

Mix thoroughly: Gently swirl the medium to ensure that the apramycin is evenly distributed.

-

Pour plates or use for broth culture: For solid medium, pour the agar into sterile petri dishes. For liquid medium, the supplemented broth is ready for use.

-

Storage: Store selective plates at 4°C for up to one month.

Protocol 3: Selection of Transformed E. coli

-

Perform transformation: Introduce the plasmid containing the apramycin resistance gene into competent E. coli cells using a standard transformation protocol (e.g., heat shock or electroporation).

-

Recovery step: After transformation, add a suitable recovery medium (e.g., SOC broth) and incubate the cells for 1 hour at 37°C with shaking. This allows the bacteria to express the resistance gene.

-

Plate on selective medium: Plate the transformed bacteria onto LB agar plates containing the appropriate concentration of apramycin (typically 50 µg/mL for E. coli).

-

Incubate: Incubate the plates overnight (16-18 hours) at 37°C.

-

Analyze results: Only the E. coli cells that have successfully taken up the plasmid containing the apramycin resistance gene will be able to grow and form colonies on the selective plates.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of Apramycin action on the bacterial ribosome.

Experimental Workflow for Bacterial Selection

Caption: Workflow for selecting transformed bacteria using Apramycin.

Mechanism of Apramycin Resistance

Caption: Enzymatic inactivation of Apramycin by the aac(3)-IV resistance gene product.

References

- 1. toku-e.com [toku-e.com]

- 2. goldbio.com [goldbio.com]

- 3. nbinno.com [nbinno.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Wild-type cutoff for Apramycin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]